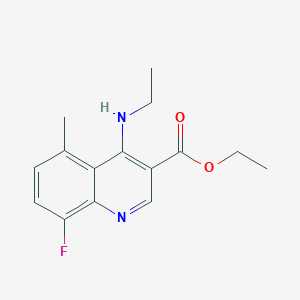

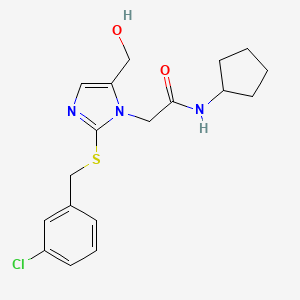

![molecular formula C13H23ClN2O2 B2376763 Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride CAS No. 2007909-61-5](/img/structure/B2376763.png)

Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride, also known as DU-14, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DU-14 is a spirocyclic compound that contains a diazaspiro[5.5]undecane core structure, which has been found to exhibit a wide range of biological activities.

科学的研究の応用

CCR8 Antagonists

Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride derivatives have been recognized as effective CCR8 antagonists. They are considered promising for treating chemokine-mediated diseases, particularly respiratory conditions like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Synthesis and Applications in Medicinal Chemistry

These compounds have also been highlighted for their diverse synthetic applications. One paper illustrates a technique for synthesizing 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of 4-substituted pyridines, indicating their versatile role in chemical synthesis (Parameswarappa & Pigge, 2011). Moreover, the structural uniqueness of these compounds has been leveraged in the development of glycoprotein IIb-IIIa antagonists, showcasing their potential in inhibiting platelet aggregation (Smyth et al., 2001).

Solid-Phase Synthesis

The adaptability of these compounds extends to solid-phase synthesis as well. Macleod et al. (2006) reported the successful microwave-assisted solid-phase synthesis of piperazines and 3,9-diazaspiro[5.5]undecanes, underlining the efficiency of these compounds in solid-phase chemistry (Macleod et al., 2006).

作用機序

Target of Action

The primary target of Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride acts as a potent competitive antagonist at GABAAR . This means it binds to the same site on the receptor as GABA, but instead of activating the receptor, it blocks it. This prevents GABA from binding and inhibiting neuronal activity.

Pharmacokinetics

The pharmacokinetic properties of Allyl 3,9-diazaspiro[5It has been reported to show low cellular membrane permeability , which could impact its absorption and distribution within the body

特性

IUPAC Name |

prop-2-enyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2.ClH/c1-2-11-17-12(16)15-9-5-13(6-10-15)3-7-14-8-4-13;/h2,14H,1,3-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWCRXRSRUDLTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCC2(CCNCC2)CC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(2-phenoxyethyl)urea](/img/structure/B2376684.png)

![8-(Azepan-1-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2376689.png)

![N-(2-methoxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2376694.png)

![Methyl 6-acetyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376696.png)

![2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2376699.png)

![5-(3-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2376703.png)